![molecular formula C7H10N4O B12967828 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B12967828.png)
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-3-carboxamide is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its unique structural properties and potential therapeutic applications. This compound is part of a broader class of pyrazolo[1,5-a]pyrazines, which are known for their diverse biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of pyrazole derivatives with suitable amines, followed by cyclization to form the pyrazolo[1,5-a]pyrazine core.
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of cost-efficient reagents and optimization of reaction conditions are crucial for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups .
Aplicaciones Científicas De Investigación
Chemistry: It serves as a versatile building block for the synthesis of more complex molecules.
Biology: It has shown promise in modulating biological pathways and interactions.
Mecanismo De Acción
The mechanism of action of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxamide involves its interaction with specific molecular targets. For instance, it has been identified as a core protein allosteric modulator (CpAM) that can inhibit the replication of hepatitis B virus by binding to the viral core protein and preventing its proper assembly . This interaction disrupts the viral life cycle and reduces viral load in infected cells.
Comparación Con Compuestos Similares
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine: A closely related compound with similar structural features.
Tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide: Another compound with a similar core structure but different functional groups.
Uniqueness: 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-3-carboxamide stands out due to its specific biological activity as a CpAM, which is not commonly observed in other similar compounds. Its ability to inhibit a broad range of nucleoside-resistant hepatitis B virus variants highlights its potential as a therapeutic agent .
Propiedades
Fórmula molecular |
C7H10N4O |
|---|---|
Peso molecular |
166.18 g/mol |
Nombre IUPAC |
4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxamide |
InChI |
InChI=1S/C7H10N4O/c8-7(12)5-3-10-11-2-1-9-4-6(5)11/h3,9H,1-2,4H2,(H2,8,12) |
Clave InChI |
JYVWSKNSLKJFJJ-UHFFFAOYSA-N |
SMILES canónico |
C1CN2C(=C(C=N2)C(=O)N)CN1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



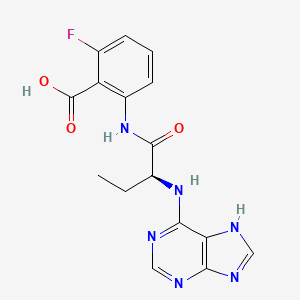



![3-(4-(Trifluoromethoxy)phenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B12967781.png)
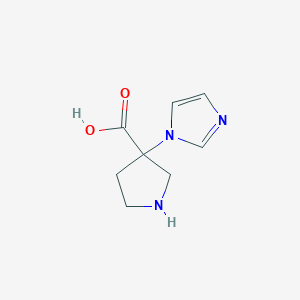
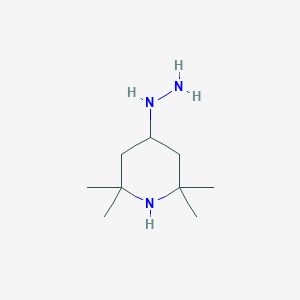
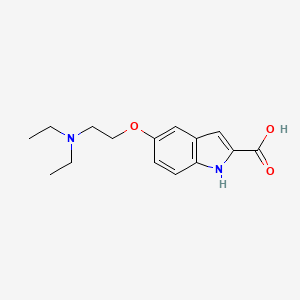


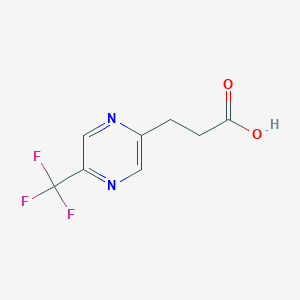

![6'-Bromo-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one 2,2,2-trifluoroacetate](/img/structure/B12967832.png)
